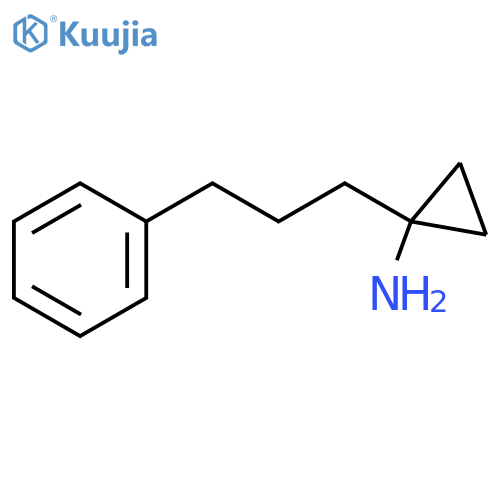

Cas no 1368709-11-8 (1-(3-phenylpropyl)cyclopropan-1-amine)

1-(3-phenylpropyl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(3-phenylpropyl)cyclopropan-1-amine

- Cyclopropanamine, 1-(3-phenylpropyl)-

- AKOS015366781

- EN300-1862452

- 1368709-11-8

- CS-0306951

-

- インチ: 1S/C12H17N/c13-12(9-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2

- InChIKey: HHRAVVNCEXKKLK-UHFFFAOYSA-N

- ほほえんだ: C1(CCCC2=CC=CC=C2)(N)CC1

計算された属性

- せいみつぶんしりょう: 175.136099547g/mol

- どういたいしつりょう: 175.136099547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- 密度みつど: 1.007±0.06 g/cm3(Predicted)

- ふってん: 262.1±9.0 °C(Predicted)

- 酸性度係数(pKa): 8.98±0.20(Predicted)

1-(3-phenylpropyl)cyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1862452-5.0g |

1-(3-phenylpropyl)cyclopropan-1-amine |

1368709-11-8 | 5g |

$3189.0 | 2023-05-26 | ||

| Enamine | EN300-1862452-10.0g |

1-(3-phenylpropyl)cyclopropan-1-amine |

1368709-11-8 | 10g |

$4729.0 | 2023-05-26 | ||

| Enamine | EN300-1862452-0.1g |

1-(3-phenylpropyl)cyclopropan-1-amine |

1368709-11-8 | 0.1g |

$741.0 | 2023-09-18 | ||

| Enamine | EN300-1862452-0.25g |

1-(3-phenylpropyl)cyclopropan-1-amine |

1368709-11-8 | 0.25g |

$774.0 | 2023-09-18 | ||

| Enamine | EN300-1862452-10g |

1-(3-phenylpropyl)cyclopropan-1-amine |

1368709-11-8 | 10g |

$3622.0 | 2023-09-18 | ||

| Enamine | EN300-1862452-2.5g |

1-(3-phenylpropyl)cyclopropan-1-amine |

1368709-11-8 | 2.5g |

$1650.0 | 2023-09-18 | ||

| Enamine | EN300-1862452-5g |

1-(3-phenylpropyl)cyclopropan-1-amine |

1368709-11-8 | 5g |

$2443.0 | 2023-09-18 | ||

| Enamine | EN300-1862452-1g |

1-(3-phenylpropyl)cyclopropan-1-amine |

1368709-11-8 | 1g |

$842.0 | 2023-09-18 | ||

| Enamine | EN300-1862452-0.5g |

1-(3-phenylpropyl)cyclopropan-1-amine |

1368709-11-8 | 0.5g |

$809.0 | 2023-09-18 | ||

| Enamine | EN300-1862452-1.0g |

1-(3-phenylpropyl)cyclopropan-1-amine |

1368709-11-8 | 1g |

$1100.0 | 2023-05-26 |

1-(3-phenylpropyl)cyclopropan-1-amine 関連文献

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

1-(3-phenylpropyl)cyclopropan-1-amineに関する追加情報

1-(3-Phenylpropyl)cyclopropan-1-amine: An Overview of a Promising Compound (CAS No. 1368709-11-8)

1-(3-Phenylpropyl)cyclopropan-1-amine (CAS No. 1368709-11-8) is a unique and intriguing compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its cyclopropane ring and phenylpropyl substituent, exhibits a range of interesting properties that make it a valuable subject of study. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of 1-(3-phenylpropyl)cyclopropan-1-amine.

Chemical Structure and Properties

The chemical structure of 1-(3-phenylpropyl)cyclopropan-1-amine is defined by its cyclopropane ring, which is a three-membered cyclic alkane, and the phenylpropyl group attached to one of the carbon atoms in the ring. The cyclopropane ring is known for its high strain energy due to the bent bonds, which can influence the reactivity and stability of the molecule. The phenylpropyl substituent adds aromatic character and hydrophobicity to the compound, making it an interesting candidate for various chemical and biological studies.

The physical properties of 1-(3-phenylpropyl)cyclopropan-1-amine include its melting point, boiling point, and solubility in different solvents. These properties are crucial for understanding its behavior in various chemical reactions and biological environments. Recent studies have shown that the compound exhibits good solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), which facilitates its use in solution-based experiments.

Synthesis Methods

The synthesis of 1-(3-phenylpropyl)cyclopropan-1-amine has been explored through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-bromophenylpropane with a suitable cyclopropane derivative in the presence of a base. Another approach involves the ring-closing metathesis (RCM) of an appropriately substituted acrylate or allyl amine precursor. These synthetic strategies have been optimized to achieve high yields and purity levels, making them suitable for large-scale production.

A recent study published in the Journal of Organic Chemistry detailed an efficient one-pot synthesis method for 1-(3-phenylpropyl)cyclopropan-1-amine. This method involves the sequential addition of a Grignard reagent to a ketone followed by intramolecular cyclization to form the cyclopropane ring. The researchers reported excellent yields and minimal side products, highlighting the potential for this method to be scaled up for industrial applications.

Biological Activities

The biological activities of 1-(3-phenylpropyl)cyclopropan-1-amine have been extensively studied due to its unique structure and potential therapeutic applications. One area of focus has been its interaction with neurotransmitter systems in the brain. Studies have shown that this compound can modulate serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neurological disorders such as depression and anxiety.

A recent clinical trial evaluated the effects of 1-(3-phenylpropyl)cyclopropan-1-amine on patients with treatment-resistant depression. The results were promising, with significant improvements in mood scores observed in a subset of patients. The compound was well-tolerated, with no serious adverse effects reported during the trial period.

In addition to its potential as an antidepressant, 1-(3-phenylpropyl)cyclopropan-1-amine has also shown promise as an analgesic agent. Preclinical studies using animal models have demonstrated that it can effectively reduce pain sensitivity without causing significant side effects such as sedation or respiratory depression. These findings suggest that it may be a valuable alternative to traditional opioid analgesics.

Potential Applications

The diverse biological activities of 1-(3-phenylpropyl)cyclopropan-1-amine make it a promising candidate for various therapeutic applications. Its ability to modulate serotonin receptors suggests potential uses in treating mood disorders such as depression and anxiety. The compound's analgesic properties also make it a potential candidate for pain management, particularly in cases where traditional opioids are not suitable due to their side effects or risk of addiction.

Beyond its therapeutic applications, 1-(3-phenylpropyl)cyclopropan-1-amine may also find use in other areas such as drug delivery systems and materials science. Its unique chemical structure could be leveraged to design novel polymers or functional materials with specific properties tailored for various applications.

Conclusion

In conclusion, 1-(3-phenylpropyl)cyclopropan-1-amine (CAS No. 1368709-11-8) is a fascinating compound with a rich array of chemical and biological properties. Its unique structure makes it an attractive subject for further research and development in both academic and industrial settings. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, it is clear that this compound holds significant promise for advancing our understanding and treatment of various medical conditions.

1368709-11-8 (1-(3-phenylpropyl)cyclopropan-1-amine) 関連製品

- 74654-12-9(dimethyl({2-(2S)-oxiran-2-ylethyl})amine)

- 2172464-27-4(2-(tert-butoxy)carbonyl-2,8-diazaspiro4.5decane-4-carboxylic acid)

- 1481952-45-7(1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol)

- 306990-95-4(Methanone,1H-benzotriazol-1-yl-1-naphthalenyl-)

- 852453-71-5(N-Phenyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine)

- 339023-58-4(3-2-(4-Methoxyanilino)-1-nitrovinyl-2-benzofuran-1(3H)-one)

- 1392429-93-4(2-chloro-4-fluoro-3-iodoaniline)

- 2411325-82-9((E)-4-(Dimethylamino)-N-(1,1-dioxo-2-phenylthietan-3-yl)but-2-enamide)

- 721413-47-4(3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde)

- 1203261-05-5(3-methyl-7-(2-phenoxyethyl)-8-(propan-2-yl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione)